Inaperisone

Overview

Description

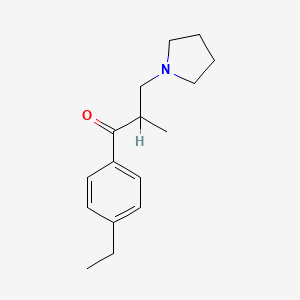

Inaperisone is a centrally acting muscle relaxant. It is chemically known as 1-(4-ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone. This compound is primarily used to alleviate muscle spasms and improve blood flow in muscles. It has been studied for its effects on muscle relaxation and its potential therapeutic applications in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inaperisone can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with methylamine to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Inaperisone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo substitution reactions, particularly at the pyrrolidine ring, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Inaperisone is used as a model compound in studies of muscle relaxants and their chemical properties.

Biology: Research has focused on its effects on muscle cells and its potential use in treating muscle-related disorders.

Medicine: this compound is investigated for its therapeutic potential in conditions such as muscle spasms, spasticity, and other neuromuscular disorders.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes

Mechanism of Action

Inaperisone exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord, leading to reduced muscle tone and relaxation. The compound primarily targets voltage-gated sodium and calcium channels, blocking their activity and thereby reducing neuronal excitability and muscle contraction .

Comparison with Similar Compounds

Inaperisone is part of a class of centrally acting muscle relaxants, which includes compounds such as:

- Tolperisone

- Eperisone

- Lanperisone

- Silperisone

Comparison:

- Tolperisone: Similar to this compound, tolperisone acts on sodium and calcium channels but has a different chemical structure.

- Eperisone: Eperisone also targets muscle relaxation but has additional effects on blood flow and pain relief.

- Lanperisone and Silperisone: These compounds share similar mechanisms of action with this compound but differ in their pharmacokinetic properties and specific clinical applications .

This compound stands out due to its specific chemical structure and its balanced profile of muscle relaxation and blood flow improvement, making it a unique and valuable compound in its class .

Biological Activity

Inaperisone, a centrally acting muscle relaxant, has garnered attention for its diverse biological activities, particularly in the management of musculoskeletal disorders. This article explores the pharmacodynamics, pharmacokinetics, and therapeutic applications of this compound, drawing on various studies and case reports.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound, chemically known as (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, operates primarily by modulating neurotransmitter levels in the central nervous system. It exhibits muscle relaxant properties by inhibiting spinal reflexes and enhancing blood flow to muscle tissues, which is critical in alleviating pain and discomfort associated with muscle spasms .

Pharmacokinetics

A study focused on the pharmacokinetics of this compound indicated that its distribution and elimination are significantly influenced by blood flow rates in muscle and fat tissues. The drug's concentration in the brain correlates with its pharmacological effects, suggesting that cerebral blood flow plays a crucial role in its efficacy .

Therapeutic Applications

Musculoskeletal Pain Management

this compound has been evaluated for its effectiveness in treating acute low back pain (LBP). A systematic review indicated that it may enhance pain relief when used in combination with non-steroidal anti-inflammatory drugs (NSAIDs), improving paraspinal blood flow and reducing pain more effectively than NSAIDs alone .

Case Study: Eperisone and Pain Reduction

A clinical trial involving 100 subjects compared the effects of ibuprofen alone versus ibuprofen combined with eperisone. The results demonstrated a statistically significant improvement in pain reduction for the group receiving the combination therapy at the four-week mark (P=0.046), highlighting this compound's potential as an adjunct therapy for pain management .

Eperisone's Role in Pulmonary Fibrosis

Recent research has also explored this compound's effects beyond muscle relaxation. A study found that eperisone (the active form of this compound) inhibited fibroblast activation and reduced pulmonary fibrosis in animal models. It was shown to preferentially decrease viable lung fibroblast cells while exhibiting minimal toxicity to other cell types, indicating a targeted therapeutic effect . This suggests that this compound could be beneficial in treating conditions characterized by excessive fibroblast activity.

Adverse Effects and Safety Profile

Despite its therapeutic benefits, this compound is associated with some adverse effects. A pharmacovigilance study reported an increase in adverse drug reactions (ADRs), including anaphylaxis, among patients treated with eperisone. The incidence rate was calculated at 0.001%, emphasizing the need for careful monitoring during treatment .

Summary of Key Findings

Properties

CAS No. |

99323-21-4 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |

InChI Key |

VNFAARJCGSAROU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |

Key on ui other cas no. |

99323-21-4 |

Related CAS |

90878-85-6 (hydrochloride) |

Synonyms |

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.